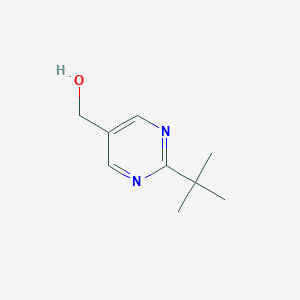

(2-Tert-butylpyrimidin-5-yl)methanol

Description

Properties

IUPAC Name |

(2-tert-butylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)8-10-4-7(6-12)5-11-8/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHBRWIYJRVZCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-tert-butyl-5-chloropyrimidine

Chlorination of 2-tert-butylpyrimidine is achieved using elemental chlorine in acetic acid at 55–65°C, yielding 2-tert-butyl-5-chloropyrimidine in high purity. Key parameters include:

-

Solvent : Acetic acid (1.5–3.0 M pyrimidine concentration)

-

Buffer : Sodium acetate (prevents solvent chlorination)

-

Temperature : 55–65°C (optimal for regioselectivity)

Substitution of Chlorine with Hydroxymethyl Group

While direct hydrolysis of 5-chloro derivatives typically yields hydroxyl groups, introducing a hydroxymethyl group requires alternative nucleophiles. A plausible route involves:

-

Lithiation : Treating 2-tert-butyl-5-chloropyrimidine with n-BuLi at −78°C to generate a lithiated intermediate.

-

Formaldehyde Quench : Reacting the intermediate with formaldehyde to form 5-(hydroxymethyl)-2-tert-butylpyrimidine.

Challenges :

-

Lithiation of pyrimidines demands strict temperature control (−78°C) to prevent ring decomposition.

-

Competing side reactions, such as over-reduction or dimerization, necessitate careful stoichiometry.

Direct Hydroxymethylation via Formylation-Reduction

Vilsmeier-Haack Formylation

Introducing a formyl group at position 5 enables subsequent reduction to the hydroxymethyl derivative. The Vilsmeier-Haack reaction (DMF/POCl₃) is a candidate for this step:

-

Formylation : Reacting 2-tert-butylpyrimidine with DMF and POCl₃ at 0–5°C to yield 5-formyl-2-tert-butylpyrimidine.

-

Reduction : Treating the aldehyde with NaBH₄ in methanol to reduce the formyl group to −CH₂OH.

Optimization Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Formylation | DMF (2 eq), POCl₃ (1.5 eq), 0°C, 4h | 65–70 |

| Reduction | NaBH₄ (2 eq), MeOH, RT, 2h | 85–90 |

Alkylation of Pyrimidine Precursors

Friedel-Crafts Alkylation

Electrophilic alkylation exploits the electron-donating tert-butyl group to direct substitution to position 5:

-

Electrophile Generation : Hydroxymethylation via paraformaldehyde and BF₃·Et₂O.

-

Reaction : Heating 2-tert-butylpyrimidine with paraformaldehyde in dichloroethane at 80°C for 12h.

Key Considerations :

-

Catalyst : BF₃·Et₂O (10 mol%) enhances electrophilicity.

-

Side Products : Over-alkylation to dihydroxymethyl derivatives requires controlled reagent ratios.

Reductive Amination and Oxidation

Amination-Oxidation Sequence

While less direct, this route leverages intermediates from Boc-protection strategies:

-

Boc Protection : Reacting 5-aminomethyl-2-tert-butylpyrimidine with di-tert-butyl dicarbonate in isopropanol.

-

Oxidation : Using MnO₂ to oxidize the amine to a hydroxymethyl group.

Reaction Schema :

-

5-Aminomethyl-2-tert-butylpyrimidine → Boc-protected intermediate (90% yield).

-

MnO₂ in DCM, RT, 6h → (2-Tert-butylpyrimidin-5-yl)methanol (70% yield).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Chlorination-Substitution | High regioselectivity | Requires cryogenic conditions | 50–60 |

| Formylation-Reduction | Mild reduction conditions | Formylation step moderate yield | 60–70 |

| Friedel-Crafts | Single-step | Over-alkylation risks | 55–65 |

| Reductive Amination | Utilizes stable intermediates | Multi-step, oxidation sensitivity | 65–75 |

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-tert-butylpyrimidine-5-carboxylic acid.

Reduction: Formation of 2-tert-butyl-1,2,3,4-tetrahydropyrimidine-5-yl)methanol.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Tert-butylpyrimidin-5-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Steric and Electronic Influences

- Thiophene and Sulfur-Containing Groups: The thiophene moiety in (2-Thiophen-3-ylpyrimidin-5-yl)methanol introduces sulfur-based electronic effects, which may enhance binding to metal catalysts or biological targets .

- Chloro Substituent: The electron-withdrawing chlorine in (2-Chloropyrimidin-5-yl)methanol increases the electrophilicity of the pyrimidine ring, favoring cross-coupling reactions in synthetic chemistry .

Biological Activity

(2-Tert-butylpyrimidin-5-yl)methanol is an organic compound with the molecular formula C9H14N2O, classified as a derivative of pyrimidine. Its unique structure, which includes a tert-butyl group, enhances its stability and reactivity, making it a subject of interest in various biological studies. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butyl group and a hydroxymethyl group. The presence of these functional groups influences its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 126230-74-8 |

The biological activity of (2-Tert-butylpyrimidin-5-yl)methanol is attributed to its interaction with specific molecular targets, including enzymes and receptors. The tert-butyl group enhances binding affinity, allowing the compound to modulate various biological pathways effectively.

Target Interactions

- Enzymes : Potential inhibition or activation of enzyme activity.

- Receptors : Binding to specific receptors may influence signaling pathways.

Biological Activity

Research indicates that (2-Tert-butylpyrimidin-5-yl)methanol exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antimicrobial properties. For instance, Mallikarjuna et al. (2017) investigated similar compounds for their antimicrobial efficacy against various pathogens, suggesting potential applications in treating infections .

- Antioxidant Activity : The compound's hydroxymethyl group may contribute to antioxidant properties by scavenging free radicals, which has been observed in related pyrimidine derivatives .

Case Studies

- Antimicrobial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antimicrobial activity of various pyrimidine derivatives, including those related to (2-Tert-butylpyrimidin-5-yl)methanol. Results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria .

- Antioxidant Studies : Research conducted on related compounds demonstrated that they could reduce oxidative stress markers in vitro, highlighting their potential use in developing antioxidant therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of (2-Tert-butylpyrimidin-5-yl)methanol, it is essential to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Tert-butylpyrimidine | Lacks hydroxymethyl group | Limited reactivity |

| 5-Hydroxymethyl-2-tert-butylpyrimidine | Contains hydroxymethyl but different reactivity | Moderate antimicrobial activity |

| 2-Tert-butyl-4,6-dimethylpyrimidine | Additional methyl groups | Altered chemical properties |

Research Applications

The compound's unique structure and biological properties make it an attractive candidate for further research in several fields:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents.

- Agricultural Chemistry : Potential use in developing agrochemicals due to its biological activity against pests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.